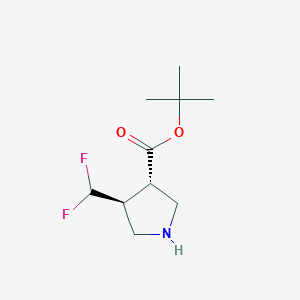
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2470439-30-4 . It has a molecular weight of 236.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride . The InChI Code is 1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10 (7)9 (12)5-8 (6)11;/h5,13H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.12 .科学的研究の応用
Medicinal Chemistry
The compound’s fluorine substitution and quinoline scaffold make it an attractive candidate for drug development. Medicinal chemists explore its derivatives to design new pharmaceutical agents. Potential applications include antiviral, antibacterial, or anticancer drugs. For instance, molecular docking studies have investigated its anti-HIV-1 activity .
Chemical Biology
EN300-27082279 may find applications in chemical biology studies. Its interactions with biological macromolecules (such as proteins or nucleic acids) could be explored. Researchers investigate its binding affinity, cellular uptake, and potential therapeutic targets.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
It’s worth noting that many similar compounds interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-27082279 . These factors can include pH, temperature, presence of other molecules, and more .
特性
IUPAC Name |
6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLSZVNJEXUDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)
![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)
![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)

![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)


